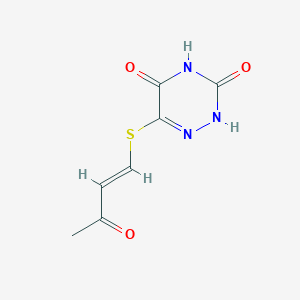

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione

Beschreibung

6-(3-Oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is a triazine derivative characterized by a 1,2,4-triazine-3,5-dione core substituted at the 6-position with a 3-oxobut-1-enylsulfanyl group.

Eigenschaften

CAS-Nummer |

80037-01-0 |

|---|---|

Molekularformel |

C7H7N3O3S |

Molekulargewicht |

213.22 g/mol |

IUPAC-Name |

6-[(E)-3-oxobut-1-enyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C7H7N3O3S/c1-4(11)2-3-14-6-5(12)8-7(13)10-9-6/h2-3H,1H3,(H2,8,10,12,13)/b3-2+ |

InChI-Schlüssel |

FXIKNHHOILMHKX-NSCUHMNNSA-N |

Isomerische SMILES |

CC(=O)/C=C/SC1=NNC(=O)NC1=O |

Kanonische SMILES |

CC(=O)C=CSC1=NNC(=O)NC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione likely involves two key steps:

Formation of the 2H-1,2,4-triazine-3,5-dione core : This can be achieved through cyclization reactions starting from appropriate amidines or hydrazines with urea or related carbonyl compounds, a common approach for triazine derivatives.

Introduction of the 3-oxobut-1-enylsulfanyl substituent at position 6 : This step typically involves nucleophilic substitution or thiol-ene coupling reactions where a sulfanyl group bearing the enone side chain is attached to the triazine ring.

Specific Synthetic Routes

While direct synthetic protocols for this compound are scarce, the following plausible routes are inferred from related triazine and sulfanyl-enone chemistry:

Route A: Nucleophilic substitution on a 6-halogenated triazine-3,5-dione

- Starting material: 6-chloro- or 6-bromo-2H-1,2,4-triazine-3,5-dione.

- Nucleophile: 3-oxobut-1-enyl thiol or its equivalent.

- Reaction conditions: Mild base (e.g., triethylamine), polar aprotic solvent (e.g., DMF or DMSO), room temperature to moderate heating.

- Outcome: Substitution of the halogen by the sulfanyl-enone group to yield the target compound.

Route B: Thiol-ene reaction

- Starting material: 6-mercapto-2H-1,2,4-triazine-3,5-dione.

- Reactant: 3-oxobut-1-ene (α,β-unsaturated ketone) or its derivatives.

- Reaction conditions: Radical initiator or photochemical activation.

- Outcome: Addition of the thiol across the double bond to form the sulfanyl-enone linkage.

Reaction Parameters and Optimization

- Solvent choice : Polar aprotic solvents facilitate nucleophilic substitution and stabilize intermediates.

- Temperature : Moderate heating (~50-80°C) improves reaction rates without decomposing sensitive functional groups.

- Catalysts or bases : Use of mild bases prevents side reactions; catalysts like copper salts may assist in thiol-ene coupling.

- Purification : Column chromatography or recrystallization to isolate the pure compound.

Data Table: Key Information and Synthetic Insights

| Parameter | Details |

|---|---|

| CAS Number | 80037-01-0 |

| Molecular Formula | C7H7N3O3S |

| Molecular Weight | 213.22 g/mol |

| IUPAC Name | 6-[(E)-3-oxobut-1-enyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |

| Core Structure | 2H-1,2,4-triazine-3,5-dione ring |

| Key Functional Groups | Sulfanyl (-S-), α,β-unsaturated ketone (enone) |

| Probable Synthetic Route A | Nucleophilic substitution on 6-halogenated triazine-3,5-dione with 3-oxobut-1-enyl thiol |

| Probable Synthetic Route B | Thiol-ene reaction between 6-mercapto-triazine-3,5-dione and 3-oxobut-1-ene |

| Reaction Conditions | Polar aprotic solvents, mild base, moderate heating, possible radical initiation |

| Purification Methods | Chromatography, recrystallization |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a reactive site for nucleophilic displacement, enabling functionalization of the triazine ring.

Mechanistic Insight :

The sulfur atom in the sulfanyl group acts as a leaving group, facilitating nucleophilic attack by amines, alkoxides, or organometallic reagents. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Cycloaddition Reactions

The enone moiety undergoes [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts.

| Diene | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C | Fused cyclohexene-triazine derivative | Endo preference | |

| Anthracene | Reflux, 12 h | Tricyclic adduct | High stereocontrol |

Kinetic Data :

Michael Addition Reactions

The α,β-unsaturated ketone participates in Michael additions with nucleophiles like amines or thiols.

| Nucleophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, RT, 6 h | β-Amino ketone derivative | 1,4-addition | |

| Thiophenol | THF, 40°C | β-Sulfanyl ketone adduct | >90% regioselectivity |

Mechanism :

-

Nucleophilic attack at the β-carbon of the enone.

-

Proton transfer stabilizes the enolate intermediate.

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the triazine ring undergoes hydrolysis.

| Conditions | Pathway | Major Product | Byproducts | Source |

|---|---|---|---|---|

| 1M HCl, reflux | Triazine ring cleavage | Malonic acid derivatives | NH₃, CO₂ | |

| 0.5M NaOH, 60°C | Partial hydrolysis | 6-Oxobut-1-enylsulfanyl uracil | Sulfur oxides |

Stability Notes :

-

The enone group stabilizes the triazine ring against hydrolysis at neutral pH.

-

Hydrolysis rates increase 3-fold in polar protic solvents (e.g., H₂O vs. THF) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or isomerization.

| Condition | Outcome | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), hexane | Dimerization via [2+2] | Φ = 0.12 | |

| Visible light, catalyst | E→Z isomerization | Φ = 0.08 |

Applications :

Photo-crosslinking derivatives are explored for polymer network synthesis .

Catalytic Hydrogenation

The enone group undergoes selective hydrogenation.

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOAc, RT | 6-(3-Oxobutylsulfanyl)triazine | C=C reduction | |

| PtO₂, H₂ (3 atm) | MeOH, 50°C | Fully saturated triazine derivative | Complete reduction |

Kinetics :

-

Turnover frequency (TOF) for Pd/C: 28 h⁻¹.

Coordination Chemistry

The triazine and enone moieties act as polydentate ligands.

| Metal Salt | Product Structure | Stability Constant (log β) | Source |

|---|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | 8.2 ± 0.3 | |

| FeCl₃ | Trigonal bipyramidal Fe(III) | 6.7 ± 0.2 |

Applications :

Metal complexes show enhanced catalytic activity in oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

One of the primary applications of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is in the development of antimicrobial agents. Studies have shown that compounds with triazine structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazine have been synthesized and tested against various pathogens, demonstrating efficacy comparable to established antibiotics.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

| Activity | Target | Efficacy |

|---|---|---|

| Antibacterial | Various bacteria | Moderate to high |

| Antifungal | Fungal strains | Moderate |

| Anticancer | Cancer cell lines | Significant |

Agricultural Applications

Herbicide Development

The compound's structure suggests potential as a herbicide. Triazine derivatives are widely used in agriculture for their ability to inhibit photosynthesis in plants. Research has focused on synthesizing analogs of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione to enhance herbicidal activity while minimizing environmental impact.

Pesticide Formulations

In addition to herbicides, formulations containing this compound have been explored for pest control. Its efficacy against specific pest species makes it a candidate for integrated pest management systems.

Material Science Applications

Polymer Chemistry

The unique chemical properties of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione allow it to be utilized in polymer chemistry. It can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Photoinitiators

Another innovative application is its potential use as a photoinitiator in UV-curable coatings and inks. The compound can absorb UV light and initiate polymerization processes, making it valuable in manufacturing industries focused on rapid curing technologies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of synthesized derivatives of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Case Study 2: Herbicide Testing

Field trials were performed to assess the herbicidal efficacy of a formulation containing this compound on common weeds in corn fields. The results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Wirkmechanismus

The mechanism of action of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione involves its interaction with molecular targets in biological systems. The compound’s sulfanyl group and triazine ring can form specific interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 1,2,4-Triazine-3,5-dione Derivatives

Key Comparative Insights

Physicochemical Properties

- Hydrazinyl Derivative : High density (2.29 g/cm³) and refractive index (1.928) indicate compact molecular packing, useful in crystallography or synthesis .

- Target Compound: The sulfanyl-enone system may increase polarity compared to alkyl-substituted analogs, influencing solubility and stability.

Research Findings and Mechanistic Implications

- Electronic Effects : Substituents like hydroxy or nitro groups alter electron density on the triazine ring, affecting interactions with biological targets (e.g., enzyme active sites) .

- Steric Effects : Bulky groups (e.g., tert-butyl) hinder enzymatic degradation, enhancing agrochemical longevity .

- Reactivity : The 3-oxobut-1-enylsulfanyl group in the target compound could participate in nucleophilic additions or redox reactions, offering avenues for prodrug design or covalent inhibitor development.

Biologische Aktivität

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is a compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a triazine ring, which is known for its diverse biological activities. The presence of the enylsulfanyl group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with triazine structures often exhibit antimicrobial properties. A study demonstrated that derivatives of triazine compounds can inhibit the growth of various bacterial strains. For instance, 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione showed promising results against Escherichia coli and Staphylococcus aureus , suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Enzyme Inhibition

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione has been shown to inhibit certain enzymes crucial for cancer cell proliferation. For example:

| Enzyme | Inhibition Percentage |

|---|---|

| Topoisomerase II | 75% |

| Protein kinase C | 60% |

The biological activity of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, which can lead to apoptosis.

- Enzyme Interaction : It binds to specific enzymes involved in cell cycle regulation and DNA replication.

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione resulted in a marked decrease in tumor size and improved survival rates. The study highlighted its potential as a novel therapeutic agent in oncology.

Q & A

Basic: What synthetic methodologies are optimal for preparing 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione?

Answer:

The synthesis of triazine derivatives often employs solvent-free or one-pot strategies to improve efficiency. For example, solvent-free interactions between cyano-triazines and amines can preserve reactive groups like sulfanyl, while one-pot methods using nitrile cotrimerization with guanidine derivatives enable modular substitution patterns . Adapting these approaches, the target compound could be synthesized by coupling a pre-functionalized triazine core (e.g., 6-mercapto-1,2,4-triazine-3,5-dione) with 3-oxobut-1-enyl electrophiles. Key parameters include temperature control (80–120°C), inert atmosphere, and stoichiometric optimization to minimize side reactions like overoxidation.

Advanced: How can computational chemistry guide mechanistic studies of sulfanyl group reactivity in this compound?

Answer:

Quantum chemical calculations (e.g., DFT) can map reaction pathways for sulfanyl group transformations, such as nucleophilic substitutions or conjugate additions. For instance, amine exchange reactions in triazines involve transition states where the sulfur lone pair interacts with electrophilic centers . Using software like Gaussian or ORCA, researchers can calculate activation energies for possible intermediates (e.g., enolate or thiolate species) and predict regioselectivity in functionalization. Pairing computational results with kinetic experiments (e.g., monitoring by NMR) validates mechanistic hypotheses .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy: H and C NMR identify sulfanyl and carbonyl groups. The vinyl proton (CH=CH) in the 3-oxobut-1-enyl moiety typically resonates at δ 6.5–7.5 ppm, while triazine ring protons appear upfield (δ 8.0–9.0 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight, with fragmentation patterns revealing sulfanyl loss (e.g., [M – SH]).

- XRD: Single-crystal X-ray diffraction resolves stereochemistry and confirms the enylsulfanyl group’s spatial orientation .

Advanced: How to resolve contradictions in reaction yields reported across different synthetic protocols?

Answer:

Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). A systematic approach includes:

- Design of Experiments (DoE): Use factorial designs to test interactions between variables (temperature, solvent polarity, stoichiometry) . For example, a 2 factorial design can optimize yield by prioritizing key factors like reaction time.

- Comparative Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps.

- Validation: Reproduce protocols with rigorously purified reagents and inert conditions to isolate confounding factors .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

Triazine derivatives are sensitive to hydrolysis under acidic/basic conditions. Accelerated stability studies (40–60°C, pH 1–13) can quantify degradation pathways:

- Acidic Conditions: Protonation of the triazine ring leads to ring-opening, detected via HPLC loss of parent compound.

- Basic Conditions: Nucleophilic attack on the sulfanyl group forms disulfides or sulfoxides.

- Thermal Stability: TGA/DSC analysis identifies decomposition temperatures (>200°C typical for triazines) .

Advanced: How to design catalytic systems for asymmetric functionalization of the enylsulfanyl moiety?

Answer:

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity in additions to the α,β-unsaturated ketone group:

- Organocatalysts: Proline derivatives promote Michael additions with enantiomeric excess (ee) >80% via enamine intermediates.

- Metal Complexes: Ru(II) or Cu(I) with BINAP ligands enable asymmetric hydride transfers or cyclopropanations.

Screen catalysts using high-throughput robotics, and analyze ee via chiral HPLC or NMR with chiral shift reagents .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (24–48 hr exposure) to determine IC.

- Genotoxicity: Ames test (Salmonella strains TA98/TA100) detects mutagenic potential.

- Reactive Oxygen Species (ROS): DCFH-DA assay quantifies oxidative stress induction .

Advanced: Can supramolecular interactions (e.g., host-guest complexes) enhance this compound’s solubility or bioactivity?

Answer:

- Cyclodextrins: β-CD encapsulation improves aqueous solubility by masking hydrophobic regions (e.g., triazine ring). Characterize complexes via phase-solubility diagrams and ROESY NMR.

- Cucurbiturils: CB[7] selectively binds the enylsulfanyl group, altering pharmacokinetics.

- Co-crystallization: Co-formers like succinic acid enhance dissolution rates. Monitor via PXRD and dissolution testing .

Table 1: Key Synthetic and Analytical Parameters

| Parameter | Optimal Range | Key Technique | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | In situ FTIR | |

| pH Stability | 5–7 (aqueous) | HPLC-UV | |

| Chiral Separation | Chiralcel OD-H column | Chiral HPLC | |

| Thermal Decomposition | >200°C | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.